molecular formula C15H17N3O2 B2897828 2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 745037-86-9

2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No. B2897828
CAS RN: 745037-86-9
M. Wt: 271.32
InChI Key: MWTMSKNMSFQMOP-UHFFFAOYSA-N
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Description

2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMP inhibitor III and has been found to possess anti-cancer and anti-inflammatory properties. In

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety
This study describes the synthesis of enaminones and dihydropyrimidinone derivatives containing the morpholine moiety through a one-pot Biginelli reaction. The method yields these compounds efficiently, showcasing the potential of morpholine-containing compounds in synthetic chemistry (Bhat et al., 2018).

Medicinal Chemistry Applications

Medicinal Chemistry of 2,2,4-Substituted Morpholines
This paper explores the design and synthesis of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines with a range of biological activities, including analgesic, anti-inflammatory, and anti-dyslipidemic properties. These findings highlight the versatility of morpholine derivatives in medicinal chemistry (Rekka & Kourounakis, 2010).

Anticonvulsant Activity of Enaminones

Synthesis and Anticonvulsant Activity of Enaminones
Novel enaminones were synthesized and evaluated for their anticonvulsant activity. Several compounds exhibited potent activity with minimal neurotoxicity, indicating the potential therapeutic applications of morpholine-derived enaminones (Edafiogho et al., 1992).

Synthesis of Polyimides

Synthesis and Characterization of Soluble Polyimides from 2,5‐bis(4‐aminophenyl)‐3,4‐diphenylthiophene and Aromatic Tetracarboxylic Dianhydrides
This research discusses the synthesis of novel polyimides from diamines and dianhydrides, including morpholine derivatives. The resulting polymers are highly thermally stable and exhibit significant solubility in organic solvents, suggesting applications in materials science (Imai et al., 1984).

Fungicidal Activity of Morpholine Derivatives

Chemoenzymic Synthesis and Fungicidal Activity of the Four Pure Stereoisomers of a New Morpholine Derivative
This study focuses on the synthesis of optically pure stereoisomers of a morpholine fungicide and evaluates their biological activity against various fungi. The findings demonstrate the significance of stereochemistry in the biological efficacy of morpholine derivatives (Bianchi et al., 1992).

properties

IUPAC Name

2-cyano-N-methyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-17-15(19)13(11-16)10-12-2-4-14(5-3-12)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTMSKNMSFQMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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